molecular formula C13H17ClO B2892093 1-(4-Tert-butylphenyl)-3-chloropropan-2-one CAS No. 1824071-73-9

1-(4-Tert-butylphenyl)-3-chloropropan-2-one

Cat. No.: B2892093
CAS No.: 1824071-73-9
M. Wt: 224.73
InChI Key: SSOIZPBINWYPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenyl)-3-chloropropan-2-one is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Tert-butylphenyl)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbenzene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Tert-butylphenyl)-3-chloropropan-2-one is unique due to the presence of both a tert-butyl group and a chloropropanone moiety, which imparts distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-chloropropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)8-12(15)9-14/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOIZPBINWYPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.